molecular formula C16H23N3O4 B14865902 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14865902
M. Wt: 321.37 g/mol
InChI Key: UQDGAGBWYHOHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrobenzyl group and a tert-butyl ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting with the preparation of the piperazine ring. The nitrobenzyl group is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the tert-butyl ester. Common reagents used in these reactions include piperazine, 4-nitrobenzyl chloride, and tert-butyl chloroformate. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Hydrochloric acid, sodium hydroxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 3-(4-Amino-benzyl)-piperazine-1-carboxylic acid tert-butyl ester.

    Reduction: 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring can bind to various receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid methyl ester
  • 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid ethyl ester
  • 3-(4-Nitro-benzyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

®-3-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific ester group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 3-[(4-nitrophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-8-17-13(11-18)10-12-4-6-14(7-5-12)19(21)22/h4-7,13,17H,8-11H2,1-3H3

InChI Key

UQDGAGBWYHOHNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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